ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds.
Mechanism of Action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Coumarin derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Coumarin derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of biological activities associated with coumarin derivatives, it can be inferred that this compound could potentially have significant molecular and cellular effects .
Preparation Methods
The synthesis of ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with piperidine under suitable conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted coumarin and piperidine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other coumarin derivatives and piperidine-containing compounds:
Coumarin Derivatives: Similar compounds include warfarin, a well-known anticoagulant, and various synthetic coumarins with antimicrobial and anticancer properties.
Piperidine-Containing Compounds: Examples include piperidine-based alkaloids and synthetic drugs like piperidine derivatives used in the treatment of neurological disorders.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
ethyl 1-[(7-methoxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-19(22)13-6-8-20(9-7-13)12-14-10-18(21)25-17-11-15(23-2)4-5-16(14)17/h4-5,10-11,13H,3,6-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYXFDOZIMRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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